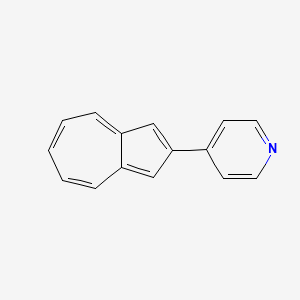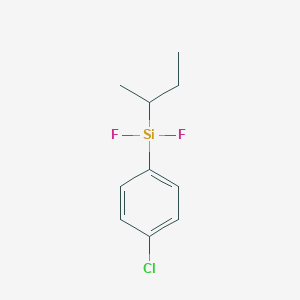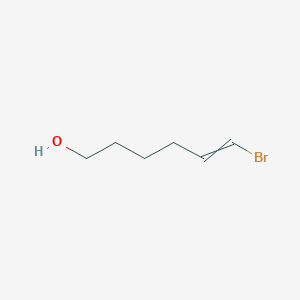
6-Bromohex-5-EN-1-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Bromohex-5-en-1-ol is an organic compound with the molecular formula C6H11BrO It is a primary alcohol with a bromine atom attached to the sixth carbon of a hexene chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
6-Bromohex-5-en-1-ol can be synthesized through several methods. One common method involves the reaction of 6-bromo-1-hexene with a base such as potassium acetate in the presence of a catalyst like tetrabutylammonium bromide. The reaction is typically carried out in an acetonitrile solvent, followed by hydrolysis to yield the desired alcohol .
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
6-Bromohex-5-en-1-ol undergoes various chemical reactions, including:
Oxidation: The primary alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to form hex-5-en-1-ol.
Substitution: The bromine atom can be substituted with other nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed for substitution reactions.
Major Products
Oxidation: 6-Bromohex-5-enal or 6-Bromohex-5-enoic acid.
Reduction: Hex-5-en-1-ol.
Substitution: Various substituted hex-5-en-1-ol derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
6-Bromohex-5-en-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It can be used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Industry: Used in the production of specialty chemicals and as a building block in organic synthesis
Wirkmechanismus
The mechanism of action of 6-Bromohex-5-en-1-ol involves its reactivity due to the presence of both a bromine atom and a primary alcohol group. The bromine atom can participate in nucleophilic substitution reactions, while the alcohol group can undergo oxidation or reduction. These reactions can lead to the formation of various products with different biological and chemical properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Bromo-1-hexene: Similar structure but lacks the alcohol group.
5-Hexen-1-ol: Similar structure but lacks the bromine atom.
6-Bromohexane: Saturated analog without the double bond.
Uniqueness
6-Bromohex-5-en-1-ol is unique due to the presence of both a bromine atom and an alcohol group on a hexene chain. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile compound in organic synthesis .
Eigenschaften
CAS-Nummer |
919800-95-6 |
|---|---|
Molekularformel |
C6H11BrO |
Molekulargewicht |
179.05 g/mol |
IUPAC-Name |
6-bromohex-5-en-1-ol |
InChI |
InChI=1S/C6H11BrO/c7-5-3-1-2-4-6-8/h3,5,8H,1-2,4,6H2 |
InChI-Schlüssel |
YDQBEBCKWXMPEH-UHFFFAOYSA-N |
Kanonische SMILES |
C(CCO)CC=CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3,6-Dihexyl-1H,4H-furo[3,4-c]furan-1,4-dione](/img/structure/B12618683.png)
![5-Chloro-N-[2-(4-hydroxyphenyl)-1-methylcyclohexyl]pentanamide](/img/structure/B12618687.png)
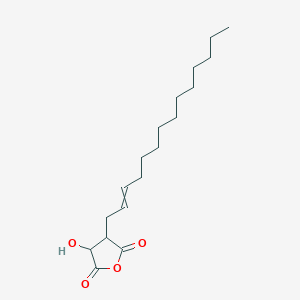

![N-[5-Bromo-3-(pyrrolidine-1-sulfonyl)-1H-indol-2-yl]-N'-pyridin-2-ylurea](/img/structure/B12618714.png)
![5-[[2-[[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-ylidene]amino]oxyacetyl]amino]pentanoic acid](/img/structure/B12618723.png)
![(10R,11S,15R,16S)-16-(4-bromobenzoyl)-4-chloro-13-phenyl-1,13-diazatetracyclo[8.6.0.02,7.011,15]hexadeca-2,4,6,8-tetraene-12,14-dione](/img/structure/B12618729.png)
![6-(2-Bromo-1,3-oxazol-5-yl)-3-tert-butyl[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B12618739.png)
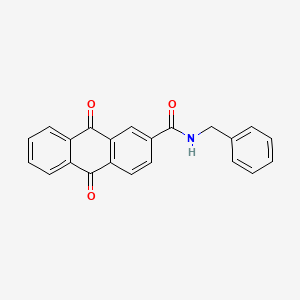
![L-Alanyl-O-{16-[(4-ethylbenzoyl)oxy]hexadecanoyl}-N-methyl-L-serine](/img/structure/B12618745.png)
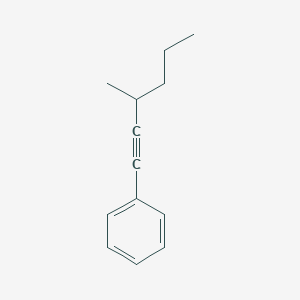
![1-[2-(2-Fluorophenyl)-1-phenylethenyl]pyrrolidine](/img/structure/B12618751.png)
